2-(4-Amino-3-methylphenoxy)-N-methylacetamide
Description
2-(4-Amino-3-methylphenoxy)-N-methylacetamide is an organic compound featuring a phenoxy-acetamide scaffold substituted with an amino group at the para position and a methyl group at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₅N₂O₂ (molecular weight: 207.25 g/mol).
Properties
IUPAC Name |
2-(4-amino-3-methylphenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(3-4-9(7)11)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAJBWIPWRTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201853-11-4 | |
| Record name | 2-(4-amino-3-methylphenoxy)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide typically involves multiple steps. One common method starts with the nitration of 3-methylphenol to produce 4-nitro-3-methylphenol. This intermediate is then reduced to 4-amino-3-methylphenol. The next step involves the reaction of 4-amino-3-methylphenol with chloroacetic acid to form 2-(4-amino-3-methylphenoxy)acetic acid. Finally, the acetic acid derivative is reacted with methylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Amino-3-methylphenoxy)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of phenoxy-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The amino group in the target compound enhances hydrogen-bonding capacity compared to methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) groups in analogs .
- Planar Aromatic Systems: The phenoxy group in the target compound provides a planar structure, critical for interactions with hydrophobic pockets in enzymes or receptors, as seen in hexamethylenebisacetamide derivatives .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related acetamides, such as reductive amination or alkylation (e.g., NaBH₃CN-mediated reactions) .
Pharmacological Activity
- Anti-Inflammatory Potential: The 2-phenoxy-N-phenylacetamide scaffold () demonstrates anti-inflammatory activity. The 4-amino-3-methylphenoxy substitution in the target compound may improve target affinity via additional H-bonding interactions .
- Antimicrobial Applications: Analogous compounds like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () show antimicrobial activity, suggesting the amino and phenoxy groups are critical for bioactivity.
- CNS Drug Development : Complex analogs with hydroxypropoxy chains () highlight the importance of substituent flexibility in blood-brain barrier penetration, though the target compound’s simpler structure may limit this .
Computational and Structural Insights
- Molecular Dynamics : The OPLS force field () predicts that substituents like methyl or trifluoromethyl alter conformational energetics, impacting binding modes.
- Electronic Effects: The amino group’s electron-donating nature may enhance resonance stabilization in the acetamide moiety, a feature absent in methoxy or CF₃-substituted analogs .
Biological Activity
2-(4-Amino-3-methylphenoxy)-N-methylacetamide, with the CAS number 201853-11-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a phenoxy group substituted with an amino group and a methylacetamide moiety. This structure is significant as it influences the compound's interactions with biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial.
- Mechanism of Action : The compound likely interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions due to its functional groups. This interaction can alter enzyme kinetics and biological pathways.
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have shown cytotoxic effects on several cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Case Study : A study involving the evaluation of various derivatives of similar compounds revealed that certain analogs of this compound displayed IC50 values in the nanomolar range against specific cancer cell lines, highlighting their potency in inhibiting tumor growth .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound's structure allows it to bind effectively to target proteins, altering their function.
- Signal Transduction Modulation : By affecting key signaling pathways, this compound may influence cellular responses related to growth and apoptosis.
Case Studies
- Study on Cancer Cell Lines : A detailed examination of the cytotoxic effects on various human tumor cell lines demonstrated that this compound had selective toxicity, sparing normal cells while effectively inducing apoptosis in malignant cells .
- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways showed promising results, suggesting that it could be developed as a lead compound for drug development aimed at metabolic disorders.
Q & A
Q. What are the standard synthetic routes for 2-(4-Amino-3-methylphenoxy)-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with substitution and reduction steps. For example:
Substitution reaction : Reacting 4-amino-3-methylphenol with chloroacetyl chloride under alkaline conditions to form the phenoxyacetamide intermediate.
Methylation : Introducing the N-methyl group via reductive alkylation or using methylating agents like methyl iodide in the presence of a base.
Purification : Crystallization or column chromatography to isolate the final product.
Key optimization parameters include:
Q. What analytical techniques are recommended for characterizing this compound?
A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:
Q. What biological assays are suitable for preliminary evaluation of this compound’s therapeutic potential?
- In vitro enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Validate protocols using standardized cell lines (e.g., ATCC-certified) and controls .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Dose-response curves : Establish full dose-response relationships to confirm potency thresholds .
Q. What structural modifications could enhance the compound’s selectivity for specific biological targets?
| Modification | Rationale | Expected Impact |
|---|---|---|
| Halogenation (e.g., Cl at 3-methyl position) | Increases lipophilicity and target binding | Enhanced kinase inhibition |
| Methoxy substitution (phenoxy group) | Alters electron density for better receptor interaction | Improved anti-inflammatory activity |
| Acetylation of amine | Reduces metabolic degradation | Extended half-life in vivo |
Q. How can degradation pathways of this compound be studied under physiological conditions?
- Oxidative stability : Expose to HO or cytochrome P450 enzymes to identify oxidation products (e.g., quinone derivatives) .
- Hydrolytic degradation : Incubate in buffers (pH 1–10) and analyze via LC-MS for hydrolyzed fragments .
- Photostability : UV irradiation (λ = 365 nm) to assess light-induced decomposition .
Q. What computational tools are effective for predicting binding modes of this compound with biological targets?
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
